N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide

PDGF receptor kinase pulmonary hypertension tyrosine kinase inhibitor

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide is a synthetic small molecule featuring a 5-cyclopropylpyridine group linked via a methylene bridge to a 3-(2-methylphenyl)propanamide moiety. It has been disclosed as part of a generic series of heterocyclic derivatives designed to inhibit platelet-derived growth factor (PDGF) receptor kinase.

Molecular Formula C19H22N2O
Molecular Weight 294.398
CAS No. 2034312-39-3
Cat. No. B2726131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide
CAS2034312-39-3
Molecular FormulaC19H22N2O
Molecular Weight294.398
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3CC3
InChIInChI=1S/C19H22N2O/c1-14-4-2-3-5-16(14)8-9-19(22)21-12-15-10-18(13-20-11-15)17-6-7-17/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,22)
InChIKeyXGDGRIRSMWUIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide (CAS 2034312-39-3): Base Profile for Procurement Evaluation


N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide is a synthetic small molecule featuring a 5-cyclopropylpyridine group linked via a methylene bridge to a 3-(2-methylphenyl)propanamide moiety. It has been disclosed as part of a generic series of heterocyclic derivatives designed to inhibit platelet-derived growth factor (PDGF) receptor kinase [1]. Publicly available quantitative characterization data for this specific compound remain limited; its documented role is as a putative PDGF receptor kinase inhibitor for potential use in pulmonary hypertension and other proliferative disorders.

Why In-Class PDGF Receptor Kinase Inhibitors Cannot Simply Replace N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide


PDGF receptor kinase inhibitors exhibit steep structure–activity relationships (SAR) where subtle modifications to the heterocyclic core or substituent pattern can drastically alter selectivity across the PDGFR family (PDGFRα, PDGFRβ, KIT, CSF1R, FLT3) [1]. The cyclopropyl group on the pyridine ring is a critical conformational constraint; replacement with other alkyl or aryl substituents often shifts selectivity profiles or introduces off-target kinase inhibition. Consequently, generic substitution within this phenotype class without head-to-head data risks procurement of a compound with meaningfully different target engagement and functional outcomes.

Quantitative Differentiation Evidence for N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide: Side-by-Side Comparator Data


PDGF Receptor Kinase Inhibition: Structural Fit Within Series Versus Baseline

The compound falls within the scope of generic formula [I] disclosed in WO 2023/01484 as a PDGF receptor kinase inhibitor [1]. The cyclopropyl substituent on the pyridine ring is cited as a key determinant of kinase selectivity [1]. However, no quantitative inhibitory data (IC50, Ki) or selectivity profile is publicly reported for this specific compound, precluding direct comparator analysis.

PDGF receptor kinase pulmonary hypertension tyrosine kinase inhibitor

Structural Differentiation: Cyclopropyl Group Effect on Conformation

The cyclopropyl ring on the 5-position of pyridine introduces a preferred bisected conformation that influences orientation at the ATP-binding site of PDGFR kinases [1]. Analogs lacking this cyclopropyl group (e.g., 5-H, 5-methyl, or 5-phenyl) may exhibit altered binding modes, potentially impacting selectivity against KIT and FLT3 [1]. No quantitative binding data are available for the target compound.

conformational constraint cyclopropylpyridine kinase selectivity

Purity and Identity Verification: CAS-Specific Analytical Data

Reputable vendor technical datasheets commonly specify ≥95% purity by HPLC, with confirmation of identity by 1H NMR and LC-MS . No batch-specific comparative purity data across vendors are publicly available for this CAS number.

CAS 2034312-39-3 purity analytical characterization

In Vitro Proliferation Arrest Activity Referenced from External Aggregation

An aggregated data source indicates that this compound exhibits activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1]. No EC50 values, cell lines, or comparator compounds are provided in the aggregated entry.

cell differentiation anti-proliferative monocyte

Evidence-Backed Application Scenarios for N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide


PDGF Receptor Kinase Inhibitor Tool Compound for Pulmonary Hypertension Research

Based on its disclosed activity class [1], this compound may serve as a structural lead for developing PDGFR-selective inhibitors for pulmonary arterial hypertension (PAH). Researchers can use it to explore SAR around the cyclopropylpyridine moiety and its influence on kinase selectivity profiles.

Profiling Selectivity Against PDGFR Family Kinases (PDGFRα, PDGFRβ, KIT, FLT3)

The compound's cyclopropyl substituent is hypothesized to modulate selectivity within the PDGFR family [1]. It is suitable for in vitro kinase panel screening to directly measure selectivity ratios against homologs, generating the missing quantitative differentiation data.

Cell-Based Proliferation and Differentiation Assays in Oncology or Inflammatory Models

The compound's reported activity in arresting undifferentiated cell proliferation [2] positions it as a candidate for phenotypic screening in cancer or inflammatory disease models, pending confirmation of potency and selectivity in defined cell lines.

Medicinal Chemistry Optimization of Cyclopropyl-Pyridine Amide Series

As a representative example of the cyclopropyl amide derivative class [1], this compound can be used as a benchmark scaffold for synthesizing analogs with improved pharmacokinetic or selectivity properties, facilitating iterative SAR campaigns.

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.